
SDMA
Overview
Description
Symmetric dimethylarginine (SDMA) is an endogenous methylated derivative of L-arginine, formed during post-translational protein modification. It is primarily eliminated via renal excretion, making it a sensitive biomarker for glomerular filtration rate (GFR) and kidney function . Elevated this compound levels are strongly associated with chronic kidney disease (CKD), acute kidney injury (AKI), and cardiovascular pathologies, with low intraindividual biological variability (5.8%) compared to cystatin C (8.6%) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Symmetric dimethylarginine can be synthesized through the methylation of arginine residues in proteins. This process involves the enzyme protein arginine methyltransferase, which catalyzes the transfer of methyl groups from S-adenosylmethionine to the guanidino group of arginine .
Industrial Production Methods: In industrial settings, symmetric dimethylarginine is typically produced through chemical synthesis involving the reaction of arginine with methylating agents. The reaction conditions often include the use of solvents such as acetonitrile and acids like trifluoroacetic acid to facilitate the methylation process .
Chemical Reactions Analysis
Types of Reactions: Symmetric dimethylarginine undergoes various chemical reactions, including:
Oxidation: Symmetric dimethylarginine can be oxidized to form dimethylamine and citrulline.
Reduction: It can be reduced to form arginine.
Substitution: Symmetric dimethylarginine can undergo substitution reactions where the methyl groups are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acids are commonly used in substitution reactions
Major Products Formed:
Oxidation: Dimethylamine and citrulline.
Reduction: Arginine.
Substitution: Various substituted arginine derivatives
Scientific Research Applications
Renal Function Assessment
SDMA is utilized extensively in both human and veterinary settings to assess renal function:
- Veterinary Medicine : Studies have shown that this compound is a more sensitive biomarker than serum creatinine for detecting CKD in dogs and cats. It increases earlier than creatinine, providing veterinarians with critical information for early intervention . For instance, this compound levels can rise significantly in cases of chronic kidney disease, allowing for timely management strategies.
- Human Medicine : In humans, this compound has been validated as a reliable marker for kidney function. Research indicates that it outperforms traditional biomarkers like creatinine and cystatin C in detecting CKD, particularly in pediatric patients . A study involving 98 chronic kidney disease patients demonstrated that elevated this compound levels correlated with worsening renal function and diastolic dysfunction .
Monitoring Chronic Kidney Disease
This compound serves as a crucial tool for monitoring the progression of CKD:
- Early Detection : It allows for the identification of renal impairment before significant clinical symptoms arise. This early detection is vital for managing CKD effectively and delaying progression to end-stage renal disease .
- Therapeutic Monitoring : Regular measurement of this compound can help clinicians evaluate the effectiveness of treatments aimed at preserving renal function. For instance, in veterinary practices, tracking this compound levels can guide adjustments in dietary management or pharmacotherapy .
Case Study 1: Veterinary Application
A study conducted on dogs diagnosed with naturally occurring CKD demonstrated that serum this compound levels were significantly elevated compared to healthy controls. The findings indicated that this compound could serve as an early indicator of renal dysfunction, with a sensitivity of 100% for detecting a 30% decrease in GFR .
Case Study 2: Human Application
In a clinical trial involving pediatric patients with suspected CKD, researchers found that this compound provided higher diagnostic efficiency than traditional markers such as serum creatinine. This study highlighted the potential of this compound to enhance diagnostic accuracy and patient outcomes in pediatric nephrology .
Comparative Analysis of Biomarkers
Biomarker | Sensitivity | Specificity | Early Detection Capability |
---|---|---|---|
This compound | High | Moderate | Yes |
Serum Creatinine | Moderate | High | No |
Cystatin C | Moderate | Moderate | Yes |
Mechanism of Action
Symmetric dimethylarginine is often compared with asymmetric dimethylarginine, another methylated arginine derivative. Both compounds inhibit nitric oxide synthesis, but asymmetric dimethylarginine is a more potent inhibitor. Other similar compounds include L-N-monomethyl arginine and N-methylarginine, which also affect nitric oxide synthesis but differ in their potency and mechanisms of action .
Comparison with Similar Compounds
Comparison with Asymmetric Dimethylarginine (ADMA)
Structural and Functional Differences
- Structural Isomerism : SDMA and ADMA are enantiomers with identical molecular weights (202.2 g/mol) but distinct methylation patterns (symmetric vs. asymmetric), leading to differences in chromatographic separation and metabolic pathways .
- Clearance Mechanisms: this compound is excreted almost entirely by the kidneys, correlating directly with GFR . ADMA is primarily degraded by dimethylarginine dimethylaminohydrolase (DDAH), with only partial renal excretion. This enzymatic clearance limits its specificity as a renal biomarker .
Clinical Utility
Comparison with Traditional Renal Biomarkers (Creatinine and Cystatin C)
Analytical Methodologies for this compound and Related Compounds
- Gold Standard : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) achieves precise quantification of this compound, ADMA, and other arginine derivatives, even in complex matrices like urine .
- Immunoassays: IDEXX this compound Test (canine/feline): Higher accuracy (vs. DLD this compound ELISA) with LC-MS as reference (mean bias: 0.3 μg/dL vs. 4.7 μg/dL) . Competitive ELISA: Requires acylation steps; cross-reactivity and lower precision reported .
Renal Diseases
- CKD : this compound levels rise earlier than creatinine, detecting GFR reductions as low as 20% .
- AKI: this compound combined with tryptophan (AUC = 0.901) improves diagnostic sensitivity .
Cardiovascular Diseases
- Heart Failure : this compound independently predicts severe outcomes (OR = 8.2, p < 0.001) .
- Endothelial Dysfunction : Elevated this compound correlates with left atrial volume index (LAVI) in stroke patients (p = 0.005) .
Other Conditions
Biological Activity
Symmetric dimethylarginine (SDMA) is a naturally occurring amino acid derivative that has gained attention for its role as a biomarker for kidney function and its implications in various diseases. It is formed during the post-translational modification of proteins, specifically from the methylation of arginine residues. Unlike its counterpart, asymmetric dimethylarginine (ADMA), which is known to inhibit nitric oxide synthase (NOS), this compound does not exhibit this inhibitory effect but has been associated with renal function and cardiovascular health.
This compound is primarily excreted by the kidneys, making it a reliable marker for assessing renal function. Its levels in circulation correlate with the glomerular filtration rate (GFR), and it has been shown to increase significantly before traditional markers such as serum creatinine. This early detection capability makes this compound a valuable tool in clinical settings for diagnosing renal impairment.
Key Characteristics of this compound
- Biochemical Nature : this compound is a methylated form of arginine, produced during protein turnover.
- Excretion : Primarily eliminated through renal pathways, with some hepatic metabolism.
- Clinical Relevance : Serves as an early indicator of kidney dysfunction, often rising at 25% loss of kidney function compared to creatinine's 75% threshold.
Renal Function Assessment
This compound has been validated as a more sensitive biomarker for kidney disease compared to traditional markers like creatinine and blood urea nitrogen (BUN). Studies indicate that:
- Early Detection : this compound levels rise with as little as 25% loss of kidney function, providing earlier diagnosis than creatinine .
- Independence from Muscle Mass : Unlike creatinine, which can be influenced by muscle mass and dietary protein intake, this compound levels are unaffected by these factors .
Cardiovascular Disease
Recent studies have highlighted the association between elevated this compound levels and cardiovascular risk. Meta-analyses have shown that:
- Mortality Risk : Higher this compound concentrations correlate with increased all-cause mortality and cardiovascular events .
- Disease Progression : In chronic kidney disease (CKD) patients, elevated this compound is linked to disease progression and higher rates of atherosclerotic complications .
Research Findings
Numerous studies have investigated the biological activity and clinical significance of this compound. Below are some key findings:
Study | Findings | Population |
---|---|---|
Schlesinger et al. | Identified this compound as an independent risk marker for all-cause mortality | General population |
Anderstam et al. | Compared dialysis effects on ADMA and this compound; noted significant reduction in this compound post-dialysis | Dialysis patients |
Peterson et al. | Evaluated biologic variation of this compound in healthy cats; established reference ranges | Clinically healthy cats |
Case Studies
-
Case Study in Canines :
A cohort study involving obese dogs undergoing weight loss showed that monitoring this compound levels could provide insights into renal health during dietary changes. The findings indicated that weight loss correlated with improved kidney function markers, including reduced this compound levels . -
Human Trials :
A clinical trial assessed the impact of elevated this compound on cardiovascular outcomes in patients with advanced CKD. Results demonstrated that higher baseline this compound levels were predictive of adverse cardiovascular events within one year .
Q & A
Basic Research Questions
Q. What is the biological role of SDMA in renal function assessment, and how does it differ from creatinine?
this compound is a methylated arginine derivative excreted renally, making it a sensitive marker for glomerular filtration rate (GFR) decline. Unlike creatinine, this compound is minimally influenced by extrarenal factors such as muscle mass, age, or body condition, enabling earlier detection of renal dysfunction (25%-40% GFR reduction) . Methodologically, studies correlate this compound with isotopic GFR measurements (e.g., inulin clearance), demonstrating stronger correlation coefficients (R² = 0.82–0.85 in cats/dogs) compared to creatinine .
Q. What methodological approaches are considered gold standards for this compound quantification in research settings?
Liquid chromatography-mass spectrometry (LC-MS) is the gold standard due to its high specificity and precision, particularly for distinguishing this compound from structurally similar compounds like asymmetric dimethylarginine (ADMA) . However, LC-MS is resource-intensive, prompting the use of ELISA or immunoassays in clinical studies. Researchers must validate these methods against LC-MS to address cross-reactivity and matrix effects, which historically led to variability in early this compound studies .
Q. How does this compound integrate into multi-marker panels for chronic kidney disease (CKD) diagnosis?
this compound is often combined with serum creatinine, urea nitrogen (BUN), and urinary biomarkers (e.g., proteinuria) to improve diagnostic sensitivity. For example, IRIS guidelines recommend this compound as an adjunct to creatinine in animals with muscle wasting, where creatinine alone underestimates renal dysfunction . Experimental designs should include longitudinal tracking of this compound/creatinine ratios to assess CKD progression .
Advanced Research Questions
Q. What methodological considerations are critical when validating this compound as a biomarker for renal or cardiovascular diseases?
Key considerations include:
- Assay Validation : Cross-validate immunoassays with LC-MS to minimize analytical bias, especially in populations with comorbidities (e.g., hyperthyroidism) .
- Confounder Adjustment : Statistically adjust for age, renal function, and oxidative stress markers (e.g., AOPP, TBARS) to isolate this compound’s independent effects .
- Longitudinal Design : Use time-to-event analyses (e.g., Cox regression) to evaluate this compound’s prognostic value in cardiovascular outcomes post-acute myocardial infarction (AMI) .
Q. How can researchers reconcile conflicting findings regarding this compound’s superiority over creatinine in early CKD detection?
Discrepancies arise from study design heterogeneity (retrospective vs. prospective), population differences (e.g., species, comorbidities), and assay variability . Meta-analyses pooling data from 18 studies (n=2,136) show this compound correlates strongly with GFR (R=0.77–0.85) but highlight the need for standardized protocols . Subgroup analyses stratified by CKD stage and assay type can clarify context-dependent utility .
Q. What experimental approaches investigate the interplay between this compound and oxidative/nitrosative stress pathways?
- Multi-Marker Panels : Measure this compound alongside oxidative stress markers (AOPP, TBARS) and nitric oxide metabolites (nitrates/nitrites) using correlation matrices and multivariate regression .
- In Vitro Models : Expose endothelial cells to this compound to assess its role in ROS production and L-arginine uptake inhibition, mechanisms implicated in endothelial dysfunction .
Q. What statistical methods are appropriate for analyzing this compound’s prognostic value in cardiovascular outcomes post-AMI?
- Survival Analysis : Kaplan-Meier curves with log-rank tests to compare event-free survival between high/low this compound groups (stratified by ROC-derived cut-offs) .
- Machine Learning : Incorporate this compound into predictive models (e.g., random forests) alongside traditional risk factors (age, ejection fraction) to improve risk stratification .
Q. Data Contradictions and Validation Challenges
- Historical Variability : Early this compound studies reported inconsistent risk associations due to immunoassay limitations and inadequate validation against LC-MS .
- Commercial Assay Bias : Industry-funded studies may overstate this compound’s standalone utility; independent replication is critical .
Q. Key Methodological Recommendations
Properties
IUPAC Name |
(2S)-2-amino-5-[(N,N'-dimethylcarbamimidoyl)amino]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O2/c1-10-8(11-2)12-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H,13,14)(H2,10,11,12)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPFXCBJHIIJGS-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)NCCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=NC)NCCC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00952691 | |
Record name | N~5~-(N,N'-Dimethylcarbamimidoyl)ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00952691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Symmetric dimethylarginine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003334 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
30344-00-4 | |
Record name | Symmetric dimethylarginine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30344-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Symmetric dimethylarginine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030344004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Symmetric dimethylarginine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02302 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N~5~-(N,N'-Dimethylcarbamimidoyl)ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00952691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-DIMETHYLARGININE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49787G1ULV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Symmetric dimethylarginine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003334 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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